molecular formula C12H20ClN3O4S B2534364 N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1789010-50-9

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B2534364
CAS No.: 1789010-50-9
M. Wt: 337.82
InChI Key: IAEXTGLNZOPCRH-UHFFFAOYSA-N
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Description

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include an amino group, a nitrobenzene ring, and a sulfonamide group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps One common method starts with the nitration of benzene to form nitrobenzene This is followed by sulfonation to introduce the sulfonamide group

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and sulfonamide groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted benzene compounds.

Scientific Research Applications

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The nitro and sulfonamide groups play crucial roles in these interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide
  • N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide sulfate
  • N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide phosphate

Uniqueness

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride stands out due to its enhanced solubility and stability in aqueous solutions, making it more suitable for biological and medicinal applications compared to its analogs.

Properties

IUPAC Name

N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.ClH/c1-9(2)12(3,8-13)14-20(18,19)11-6-4-10(5-7-11)15(16)17;/h4-7,9,14H,8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEXTGLNZOPCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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